molecular formula C12H9F2N3O3S B1327076 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-39-9

3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1327076
CAS No.: 1142209-39-9
M. Wt: 313.28 g/mol
InChI Key: GIVJPUGMAKLECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a small-molecule compound featuring a 1,3,4-thiadiazole core substituted with a 3,4-difluorophenyl carbamoyl group and a propanoic acid side chain. Its molecular formula is C₁₉H₁₅F₂N₃O₄S (molecular weight: 419.40 g/mol), with an XlogP of 3.0, indicating moderate lipophilicity . This compound has been studied in the context of Free Fatty Acid Receptor 1 (FFAR1/GPR40), a G protein-coupled receptor involved in glucose-stimulated insulin secretion .

Properties

IUPAC Name

3-[5-[(3,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3S/c13-7-2-1-6(5-8(7)14)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVJPUGMAKLECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Cyclization to Form Thiadiazole Core

  • Reagents : Thiosemicarbazide, oxidizing agent (e.g., bromine).
  • Conditions : Heated in an acidic medium (e.g., HCl) to facilitate cyclization.
  • Reaction :
    $$
    R-NH-CS-NH_2 + Oxidizing\ Agent \rightarrow Thiadiazole\ Ring
    $$

Step 2: Amide Bond Formation

  • Reagents : 3,4-difluoroaniline, activated carboxylic acid derivative.
  • Conditions : Solvent (e.g., dichloromethane), room temperature or mild heating.
  • Catalysts : DCC/EDC as coupling agents.
  • Reaction :
    $$
    R-COOH + NH2-Ar-F2 \xrightarrow{DCC/EDC} R-CONH-Ar-F_2
    $$

Step 3: Addition of Propanoic Acid Group

  • Reagents : Propanoic acid or its derivatives.
  • Conditions : Base-catalyzed reaction (e.g., NaOH or KOH).
  • Reaction :
    $$
    R-CONH-Ar-F2 + CH3CH_2COOH \rightarrow Final\ Product
    $$

Optimization Parameters

Several factors influence the yield and purity of the final product:

  • Temperature Control :

    • Cyclization reactions require elevated temperatures (~80–120°C), while amide bond formation is typically performed at room temperature.
  • Solvent Selection :

    • Polar solvents like DMF or DMSO are preferred for reactions involving polar intermediates.
    • Non-polar solvents like dichloromethane are used for coupling reactions.
  • Purification Techniques :

    • Thin-layer chromatography (TLC) is used to monitor reaction progress.
    • The final product is purified using recrystallization or column chromatography.

Characterization Techniques

To confirm the structure and purity of the synthesized compound:

Data Table: Reaction Conditions and Yields

Step Reagents Conditions Yield (%)
Cyclization Thiosemicarbazide + Bromine Acidic medium, ~100°C ~85
Amide Bond Formation Activated carboxylic acid + Amine Room temperature, DCC/EDC ~72
Propanoic Acid Addition Propanoic acid derivative Base-catalyzed reaction ~78

Notes on Challenges

  • Side Reactions :
    • Overoxidation during cyclization can lead to undesired by-products.
  • Low Coupling Efficiency :
    • The use of suboptimal coupling agents may reduce yield during amide bond formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that targeting the MEK-MAPK pathway can effectively reduce tumor proliferation in various cancer types. The compound's structural features may enhance its ability to inhibit this pathway, suggesting its potential as a therapeutic agent against solid tumors .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes that play pivotal roles in disease progression. For example, analogs of this compound have shown promise in inhibiting proteases and kinases that are overactive in cancerous cells. This inhibition can lead to decreased cell survival and proliferation .

Case Study 1: MEK Inhibition

In a study involving the MEK inhibitor PD0325901, it was found that compounds structurally related to 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid could significantly inhibit pMAPK levels in liver and lung tissues following administration. The results indicated a dose-dependent response with substantial inhibition observed at therapeutic doses .

Case Study 2: Antitumor Activity

Another study explored the synthesis of derivatives based on the thiadiazole framework. Compounds were screened against human colon carcinoma cell lines, revealing that certain derivatives exhibited potent cytotoxic effects. This suggests that modifications to the thiadiazole structure can enhance anticancer activity and specificity towards cancer cells .

Mechanism of Action

The mechanism of action of 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-difluorophenyl group in the target compound increases lipophilicity (XlogP = 3.0) compared to non-fluorinated analogs like the phenyl-substituted derivative (XlogP ~2.2) . Trifluoromethyl groups (e.g., LK01381) further enhance lipophilicity (XlogP ~4.0), which may improve membrane permeability but reduce aqueous solubility .

Synthesis Efficiency :

  • Analogs with chloro (LK01274, 90% yield) and trifluoromethyl (LK01381, 93% yield) substituents exhibit higher synthesis yields compared to methoxy-substituted derivatives (LK01384, 76% yield), likely due to steric or electronic effects during cyclization .

Bioactivity Trends :

  • While the target compound shows low potency (EC₅₀ > 10,000 nM) at FFAR1 , fluorinated analogs like LK01381 may exhibit enhanced receptor binding due to stronger hydrophobic interactions. However, explicit bioactivity data for most analogs remain unreported.

Biological Activity

3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a compound derived from the 1,3,4-thiadiazole family, which has been recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C12H9F2N3O3S
  • Molecular Weight : 303.28 g/mol
  • CAS Number : 1142209-39-9

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives, including our compound of interest, as effective anticancer agents. The following table summarizes key findings related to its cytotoxic activity against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast)0.28Induces G2/M phase arrest
HepG2 (Liver)9.6Down-regulates MMP2 and VEGFA expression
HCT116 (Colon)3.29Inhibits cell proliferation via apoptosis
HL60 (Leukemia)1.1Induces apoptosis without cell cycle arrest

The compound demonstrated significant growth inhibition against MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating potent cytotoxicity. This effect was attributed to cell cycle arrest at the G2/M phase, suggesting that it interferes with mitotic processes .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinesin Spindle Protein (KSP) : Similar to other thiadiazole derivatives, it may act as a KSP inhibitor, a target in cancer therapy due to its role in mitosis .
  • Down-regulation of Growth Factors : The compound has been shown to down-regulate matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are critical in tumor progression and metastasis .
  • Induction of Apoptosis : Studies indicate that treatment leads to increased apoptosis in cancer cells through mitochondrial pathways and activation of caspases .

Case Studies

  • In Vitro Study on MCF-7 Cells :
    • Researchers evaluated the cytotoxic effects using the MTT assay.
    • Results indicated a significant reduction in cell viability at concentrations as low as 0.28 µg/mL.
    • Flow cytometry analysis confirmed that treated cells exhibited characteristics of apoptosis.
  • HepG2 Cell Line Analysis :
    • The compound was tested for its ability to inhibit proliferation.
    • An IC50 value of 9.6 µM was recorded, with significant down-regulation of MMP2 and VEGFA observed post-treatment.

Q & A

Basic: What synthetic methodologies are commonly employed for 1,3,4-thiadiazole-propanoic acid derivatives, and how are they characterized?

Answer:
Synthesis typically involves condensation reactions. For example, thiosemicarbazides react with POCl₃ under reflux to form thiadiazole cores, followed by coupling with propanoic acid derivatives . Characterization relies on ¹H/¹³C NMR (to confirm substituent integration and regiochemistry), IR spectroscopy (to identify carbonyl and amine groups), and elemental analysis (to validate purity) . For instance, reports distinct ¹H NMR shifts for the thiadiazole ring protons at δ 7.8–8.2 ppm, confirming successful cyclization .

Basic: How can researchers optimize reaction yields for introducing the 3,4-difluorophenylamino moiety?

Answer:
Yield optimization often requires controlled stoichiometry of the 3,4-difluorophenyl isocyanate or carbamoyl chloride with the thiadiazole precursor. highlights the use of reflux conditions in ethanol or acetic acid (80–90°C, 2–8 hours) to achieve yields >70% . Monitoring reaction progress via TLC and adjusting pH during workup (e.g., ammonia precipitation) improves purity .

Advanced: What strategies resolve contradictory bioactivity data in structurally similar thiadiazole derivatives?

Answer:
Contradictions may arise from substituent positioning (e.g., fluorine vs. chlorine) or stereoelectronic effects . For example, shows that para-substituted aryl groups enhance antimycobacterial activity compared to ortho/meta substituents . To resolve discrepancies, researchers should:

  • Perform dose-response assays (IC₅₀ comparisons).
  • Use molecular docking to assess binding affinity variations.
  • Validate results across multiple cell lines or enzymatic models .

Advanced: How does crystallographic analysis inform the structural stability of thiadiazole-propanoic acid derivatives?

Answer:
X-ray crystallography (e.g., ) reveals planar thiadiazole rings with bond lengths of ~1.65 Å for C–N and 1.72 Å for C–S, indicating aromaticity . Substituents like fluorine atoms induce dihedral angle distortions (e.g., 15–25° between thiadiazole and phenyl rings), affecting solubility and intermolecular interactions. Such data guide modifications to enhance thermal stability or crystallinity .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Answer:
In silico tools (e.g., SwissADME, pkCSM) evaluate:

  • Lipophilicity (LogP ~2.5, predicted from analogs).
  • Bioavailability (rotatable bonds <10, polar surface area ~90 Ų).
  • Metabolic stability (CYP450 inhibition risks via fluorophenyl interactions) .
    Experimental validation via HPLC-MS in plasma stability assays is critical to confirm predictions .

Basic: How are impurities identified and quantified during synthesis?

Answer:
HPLC with UV/Vis detection (λ = 254 nm) resolves unreacted starting materials (e.g., 3,4-difluoroaniline) and byproducts. uses elemental analysis (C, H, N, S within ±0.3% of theoretical) to confirm purity >95% . For advanced impurity profiling, LC-MS/MS identifies trace intermediates like thiosemicarbazide adducts .

Advanced: What role do fluorine atoms play in the compound’s mechanism of action?

Answer:
Fluorine enhances electrophilicity of the carbamoyl group, improving target binding (e.g., enzyme active sites). notes that 3,4-difluorophenyl derivatives exhibit higher metabolic stability due to reduced CYP450-mediated oxidation . ¹⁹F NMR can track fluorine’s electronic environment changes during binding .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:
Key steps include:

  • Systematic substitution : Vary substituents on the thiadiazole (e.g., –CF₃, –OCH₃) and phenyl rings (e.g., –Cl, –NO₂) .
  • Pharmacophore mapping : Use docking simulations to identify critical hydrogen-bonding (e.g., carbonyl) and hydrophobic interactions .
  • In vitro screening : Prioritize analogs with <10 μM activity in target assays (e.g., antimicrobial MIC values) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:
recommends DMSO/water (2:1) or ethanol/ethyl acetate mixtures for recrystallization, achieving >99% purity . For fluorinated analogs, hexane/chloroform gradients improve crystal lattice formation .

Advanced: How do researchers address discrepancies between computational and experimental LogP values?

Answer:
Discrepancies arise from implicit solvent models in software vs. shake-flask experiments . To reconcile:

  • Measure experimental LogP via octanol-water partitioning .
  • Adjust computational parameters (e.g., atomic charges in COSMO-RS).
  • Cross-validate with chromatographic retention times (HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 2
3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.